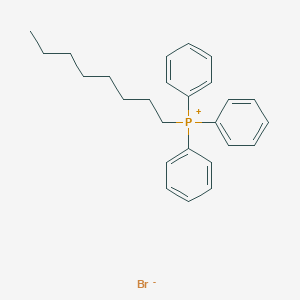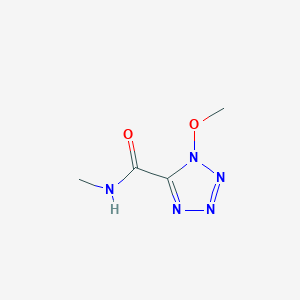
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine
説明
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine and its derivatives involves versatile strategies, including intramolecular amide bond formation, tandem reduction-reductive amination reactions, and diastereoselective synthesis techniques. Rompaey et al. (2003) describe a mild and general strategy for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which are closely related to the compound , showcasing the synthetic versatility of this class of compounds (Rompaey et al., 2003). Bunce et al. (2004) developed an efficient, diastereoselective synthesis method for substituted and unsubstituted tetrahydro-1H-1-benzazepine-5-carboxylic esters, highlighting the intricate control over stereochemistry in the synthesis of benzazepine derivatives (Bunce et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine showcases a seven-membered lactam ring, which can be prepared through intramolecular strategies. The presence of the amino function at the 7-position introduces a site for further functionalization and plays a critical role in the molecule's reactivity and physical properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including reductive alkylation, reductive amination, and intramolecular cycloaddition reactions. Gerritz et al. (2000) discuss two general routes to 1,4-disubstituted tetrahydro-1H-3-benzazepines, emphasizing the cis-1,4-disubstitution as a common structural motif (Gerritz et al., 2000).
科学的研究の応用
Synthesis of Derivatives : A study by Bobowski et al. (1979) detailed the synthetic procedures for preparing various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. These compounds have potential biological activities, though the study primarily focused on their synthesis methods (Bobowski, Gottlieb, West, & Shavel, 1979).
Angiotensin Converting Enzyme Inhibitors : A paper by Stanton et al. (1985) explored 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives as angiotensin converting enzyme inhibitors. These compounds showed promise in inhibiting the angiotensin I pressor response in dogs, indicating potential applications in cardiovascular disease treatment (Stanton, Watthey, Desai, Finn, Babiarz, & Tomaselli, 1985).
Potential Muscarinic Receptor Antagonists : Bradshaw et al. (2008) synthesized tetrahydro-[1H]-2-benzazepin-4-ones as potential selective muscarinic (M3) receptor antagonists. These compounds were explored for their potential in treating conditions related to muscarinic receptors (Bradshaw, Evans, Fletcher, Lee, Mwashimba, Oehlrich, Thomas, Davies, Allen, Broadley, Hamrouni, & Escargueil, 2008).
NR2B-Selective NMDA Receptor Antagonists : Research by Tewes et al. (2010) identified 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols as a novel class of NR2B-selective NMDA receptor antagonists. These findings could have implications for neurological and psychiatric disorders (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).
Solid-Phase Synthesis for GPCR-Targeted Compounds : A study by Boeglin, Bonnet, and Hibert (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives. These compounds targeted G-protein coupled receptors (GPCRs), indicating potential for drug discovery and development (Boeglin, Bonnet, & Hibert, 2007).
Novel Neuroleptic Agents : A paper by Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines and found some compounds in this class to exhibit neuroleptic-like activity, suggesting their potential use in treating neurological disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
将来の方向性
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXPKSAIAHLVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546777 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
CAS RN |
107393-73-7 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



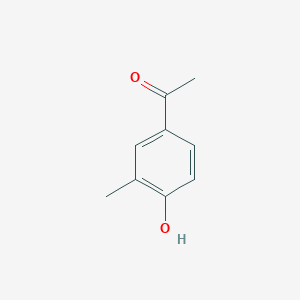
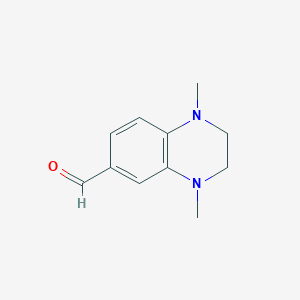
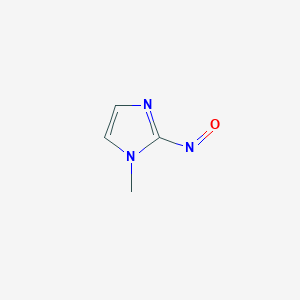
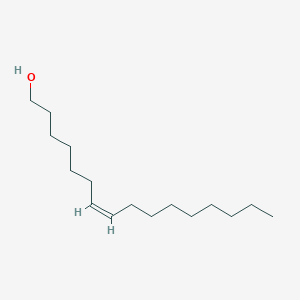
![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)


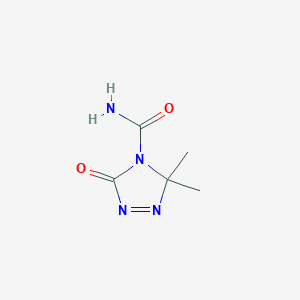

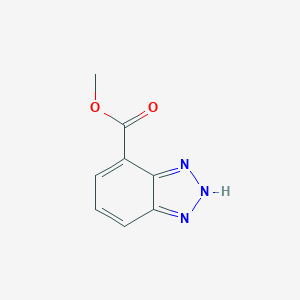
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
